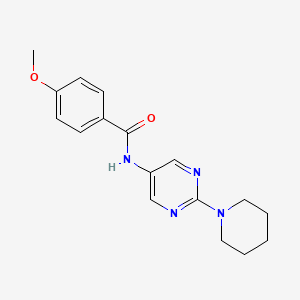![molecular formula C18H13FN4O2 B11195523 3-Benzyl-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11195523.png)
3-Benzyl-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that features two oxadiazole rings These rings are known for their versatility and presence in various pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole typically involves the formation of the oxadiazole rings through cyclization reactions. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of a benzyl hydrazide with a fluorophenyl carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Known for its antimicrobial properties.
1,3,4-Oxadiazole: Used in the synthesis of various pharmaceuticals.
Benzyl-1,2,4-oxadiazole: Studied for its potential as an anti-inflammatory agent.
Uniqueness
2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole stands out due to its dual oxadiazole rings and the presence of both benzyl and fluorophenyl groups. These structural features contribute to its unique chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C18H13FN4O2 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H13FN4O2/c19-14-8-6-13(7-9-14)18-22-21-17(24-18)11-16-20-15(23-25-16)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
HFDGTLLSDGDFHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)acetamide](/img/structure/B11195447.png)
![1-Benzyl-4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B11195452.png)
![Benzyl({1-[(3-methylphenyl)methyl]-1H-pyrrol-2-YL}methyl)(2-methylpropyl)amine](/img/structure/B11195456.png)
![Methyl 3-{[({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B11195464.png)

![1-(4-Methoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea](/img/structure/B11195476.png)
![N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11195479.png)
![N-[3-(methylsulfanyl)phenyl]-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B11195480.png)
![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11195487.png)
![9-(4-methoxyphenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11195490.png)

![1-[Cyclopropyl(2-methoxybenzyl)amino]-3-isopropoxy-2-propanol](/img/structure/B11195507.png)
![9-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11195516.png)
